5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
Description
This compound features a pyrazole core substituted at position 1 with a 5-(trifluoromethyl)pyridin-2-yl group and at position 5 with a methyl group. A carboxylic acid moiety at position 4 enhances its polarity and reactivity. It is primarily used in pharmaceutical and agrochemical research due to the trifluoromethyl group’s metabolic stability and the pyridine ring’s electron-withdrawing effects . Its ethyl ester derivative (ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate) remains available for synthesis applications .
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-8(10(18)19)5-16-17(6)9-3-2-7(4-15-9)11(12,13)14/h2-5H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUOVGDXFAZAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926247-69-0 | |
| Record name | 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: The compound is being investigated for its therapeutic potential in treating various diseases. Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound's binding affinity and stability, leading to more potent biological effects. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
(a) 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
- Structure : The pyridine ring bears a chloro substituent at position 3 and a trifluoromethyl group at position 4. The pyrazole has an additional trifluoromethyl group at position 5.
(b) 5-(Trifluoromethyl)-1H-pyrazole-4-carboxylic Acid
Substituent Variations on the Pyrazole Core
(a) 5-(Propan-2-yl)-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic Acid
- Structure : Features an isopropyl group at position 5 instead of methyl.
- Properties :
(b) 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
- Structure : Replaces the trifluoromethylpyridinyl group with a phenyl ring.
Ester Derivatives
Ethyl 1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- Structure : Nitrophenyl substituent at position 1 and ethyl ester at position 4.
- Properties :
- Molecular formula: C₁₃H₁₀F₃N₃O₄
- Molecular weight: 329.24 g/mol
- Melting point: 106–110°C
- Impact**: The nitro group strongly withdraws electrons, increasing the ester’s electrophilicity for nucleophilic substitution reactions .
Biological Activity
5-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid (CAS No. 926247-69-0) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a candidate for various pharmacological applications.
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. Key steps may include:
- Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazines and carbonyl compounds.
- Introduction of the Trifluoromethyl Group : This is often done using trifluoromethylating agents such as trifluoromethyl iodide.
The unique trifluoromethyl group contributes significantly to the compound's chemical reactivity and biological interactions.
Anticancer Activity
Research has indicated that pyrazole derivatives, including those similar to this compound, exhibit significant anticancer properties. Studies have shown that pyrazole-containing compounds can inhibit the proliferation of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
For instance, compounds with a similar structure have demonstrated antiproliferative activity in vitro and antitumor effects in vivo, suggesting their potential as anticancer agents .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For example, some derivatives exhibited selective COX-2 inhibition, which is crucial for developing safer anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's binding affinity to target enzymes or receptors. The SAR studies indicate that modifications at specific positions on the pyrazole or pyridine rings can lead to variations in potency and selectivity .
Case Studies
Several studies have highlighted the biological efficacy of pyrazole derivatives:
- Anticancer Study : A recent investigation demonstrated that a series of pyrazole analogs showed significant inhibition against breast and colorectal cancer cell lines, with some compounds achieving over 70% inhibition at low concentrations .
- Anti-inflammatory Evaluation : In vivo studies using carrageenan-induced edema models revealed that certain pyrazole derivatives produced notable reductions in inflammation, indicating their potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis
| Compound | Activity Type | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | COX Inhibition | 0.01 | High |
| Other Pyrazole Derivative | Anticancer | 10 | Moderate |
Chemical Reactions Analysis
(a) Amidation Reactions
The carboxylic acid group readily participates in amide bond formation. A study using structurally similar 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid demonstrated efficient coupling with substituted anilines under EDCI/HOBt conditions (1:1.2 molar ratio) at 0–25°C for 12–24 hours ( ).
Example Reaction:
| Reagent System | Yield (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| EDCI/HOBt/DIPEA | 78–92 | 12–24 | 25 |
| T3P/EtOAc | 85–94 | 8–10 | 40 |
(b) Esterification
Methyl ester derivatives of this compound are synthesized via Mitsunobu reactions or direct alkylation. For example, reaction with methyl iodide in DMF using NaH as a base achieved 73.8% yield ( ).
(a) Electrophilic Substitution
The electron-deficient pyrazole ring undergoes regioselective substitution at the C-3 position. Halogenation using NCS (N-chlorosuccinimide) in DMF at 80°C for 6 hours yielded 3-chloro derivatives (85–90% purity) ( ).
(b) Cycloaddition Reactions
The pyrazole ring participates in 1,3-dipolar cycloadditions with diazo compounds. For instance, reactions with ethyl diazoacetate in the presence of Zn(OTf) generated fused pyrazoline derivatives ( ).
Trifluoromethyl Group Stability
The trifluoromethyl group on the pyridine ring exhibits high stability under acidic and oxidative conditions but undergoes defluorination under strong reducing agents (e.g., LiAlH at reflux). No decomposition was observed during amidation or esterification reactions (, ).
Coordination Chemistry
The carboxylic acid group acts as a bidentate ligand in metal complexes. Reaction with Fe(III) chloride in ethanol generated a Fe(III) complex with the formula [Fe(CHFNO)]·3HO, confirmed by UV-Vis () and magnetic susceptibility (5.92 BM) ( ).
Decarboxylation Reactions
Controlled thermal decarboxylation (180–200°C under N) produced 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole in 68% yield. The reaction followed first-order kinetics () ( ).
Biological Activity Correlations
While not a direct reaction, structural analogs demonstrate that:
Q & A
Q. Key Methodological Steps :
- Cyclocondensation to form the pyrazole ring.
- Hydrolysis of esters to carboxylic acids (e.g., using NaOH/EtOH).
- Characterization via IR (C=O stretch ~1700 cm⁻¹), ¹H-NMR (pyrazole protons at δ 6.5–8.5 ppm), and mass spectrometry .
How is the purity and structural integrity of this compound validated in academic research?
Basic
Purity is assessed via elemental analysis (C, H, N content), while structural confirmation relies on spectroscopic techniques:
- IR Spectroscopy : Identifies carboxylic acid (O–H stretch ~2500–3000 cm⁻¹; C=O ~1680–1700 cm⁻¹) and pyridine/pyrazole ring vibrations .
- ¹H-NMR : Distinct signals for methyl groups (δ ~2.5 ppm), pyridine protons (δ ~8.0–9.0 ppm), and trifluoromethyl (coupled ¹⁹F NMR may show δ ~−60 ppm).
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., [M+H]⁺ for C₁₂H₉F₃N₄O₂ = 290.07) .
How can computational methods optimize reaction conditions for synthesizing this compound?
Advanced
Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states. highlights ICReDD’s approach, combining reaction path searches with experimental data to streamline conditions (e.g., solvent choice, catalyst loading). For example, DFT can model the cyclocondensation energy profile, identifying optimal temperatures or nucleophilic attack sites on the pyridine ring .
Q. Methodology :
- Use Gaussian or ORCA software for DFT calculations.
- Validate predictions with small-scale trials (e.g., varying solvents from DMF to THF).
What strategies are used to analyze structure-activity relationships (SAR) for this compound’s biological activity?
Advanced
SAR studies involve synthesizing analogs (e.g., varying substituents on the pyridine or pyrazole rings) and testing pharmacological endpoints. and describe testing for analgesic/anti-inflammatory activity (e.g., carrageenan-induced paw edema in rodents). Computational docking (AutoDock Vina) can predict binding affinities to targets like COX-2 or TRPV1 .
Q. Experimental Design :
- Synthesize derivatives with modified trifluoromethyl or methyl groups.
- Compare IC₅₀ values in enzyme inhibition assays.
- Correlate electronic effects (Hammett constants) with activity trends.
How should researchers resolve contradictions in pharmacological data across studies?
Advanced
Contradictions (e.g., varying anti-inflammatory efficacy in vs. other studies) may arise from assay conditions or compound stability. Approaches include:
- Dose-Response Reevaluation : Test broader concentration ranges.
- Metabolic Stability Assays : Use liver microsomes to assess degradation.
- Co-solvent Screening : Replace DMSO with PEG-400 if precipitation occurs .
What are the stability considerations for long-term storage of this compound?
Advanced
The carboxylic acid group is prone to hygroscopicity and decarboxylation. recommends storage in sealed, desiccated containers at −20°C. Stability testing via:
- HPLC Purity Checks : Monitor degradation peaks over 6–12 months.
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>150°C in ) .
How can multi-step synthesis be optimized to improve yields?
Advanced
demonstrates palladium-catalyzed coupling for introducing the trifluoromethylpyridine moiety. Optimization steps:
- Catalyst Screening : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂.
- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes.
- Workup Refinement : Use aqueous/organic phase separation (e.g., EtOAc/NaHCO₃) to isolate intermediates .
What in vitro assays are suitable for initial pharmacological screening?
Basic
recommends:
- COX-1/COX-2 Inhibition : Measure prostaglandin production via ELISA.
- Oxidative Burst Assay : Use neutrophil-like HL-60 cells to assess anti-inflammatory potential.
- Cytotoxicity Screening : MTT assay on HEK-293 or RAW 264.7 cells .
How are reaction mechanisms for pyrazole functionalization elucidated?
Advanced
Isotopic labeling (e.g., ¹⁵N hydrazine) and kinetic studies track pathway specificity. ’s hydrolysis mechanism was confirmed via ¹³C-NMR monitoring of ester-to-acid conversion. Computational modeling (Gaussian) can simulate intermediates, such as tetrahedral transition states during hydrolysis .
What advanced techniques ensure high purity for sensitive applications (e.g., crystallography)?
Q. Advanced
- Preparative HPLC : Use C18 columns with MeCN/H₂O (0.1% TFA) gradients.
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for single-crystal growth.
- Elemental Analysis : Confirm <0.5% impurity via CHNS-O microanalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
